molecular formula C7H5F2NO2 B1408978 2-(Difluoromethoxy)nicotinaldehyde CAS No. 2222104-51-8

2-(Difluoromethoxy)nicotinaldehyde

Cat. No. B1408978
CAS RN: 2222104-51-8
M. Wt: 173.12 g/mol
InChI Key: MNSRUFAAFDRBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H5F2NO2 . It has an average mass of 173.117 Da and a monoisotopic mass of 173.028839 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Molecular Studies

  • Synthesis of Novel Compounds : Research has explored the use of nicotinaldehyde derivatives, like 2-(Difluoromethoxy)nicotinaldehyde, as intermediates in the synthesis of various compounds. For instance, Eichler, Rooney, and Williams (1976) demonstrated the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, in synthesizing 1,8-naphthyridines (Eichler, Rooney, & Williams, 1976).
  • Methodology in Synthesizing Nicotine Analogues : A method for synthesizing nicotine and its analogues from nicotinaldehyde was developed, emphasizing intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes, Picard, & Pornet, 2009).
  • Advanced Spectroscopic Analysis : The Fourier transform Raman and infrared spectra of nicotinaldehyde, a precursor of this compound, have been recorded and analyzed, enhancing understanding of its molecular structure (Jose & Mohan, 2006).

Biomedical Research and Applications

  • Antiviral Activity Studies : Research into the antiviral properties of nicotinaldehyde derivatives, potentially including this compound, has been conducted. For instance, Attaby et al. (2007) investigated the antiviral activity of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile derived from nicotinaldehyde (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Material Science and Catalysis

  • Electrocatalysts for Rechargeable Batteries : In material science, derivatives of nicotinaldehyde have been explored for applications in rechargeable batteries. Zhang et al. (2013) reported on the synthesis of mesoporous NiCo(2)O(4) nanoflakes for use in Li-O(2) batteries, a field where nicotinaldehyde derivatives could potentially play a role (Zhang et al., 2013).

Environmental Applications

  • Chelating Sorbents for Water Treatment : The application of nicotinaldehyde derivatives in environmental science, specifically for water treatment, has been studied. Toubi, Radi, and Bacquet (2013) developed a chelating surface using nicotinaldehyde-modified silica for the preconcentration of heavy metals from water (Toubi, Radi, & Bacquet, 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-(Difluoromethoxy)aniline”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(difluoromethoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSRUFAAFDRBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247567
Record name 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2222104-51-8
Record name 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2222104-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethoxy)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethoxy)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethoxy)nicotinaldehyde
Reactant of Route 6
2-(Difluoromethoxy)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.